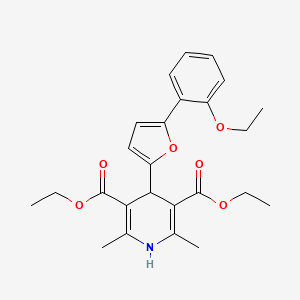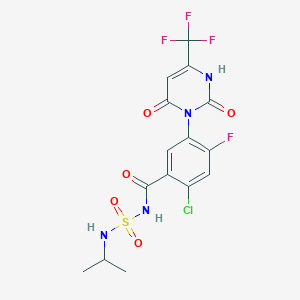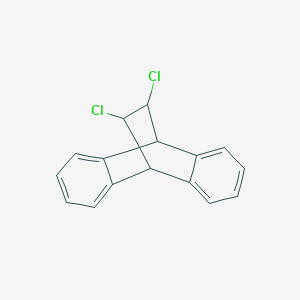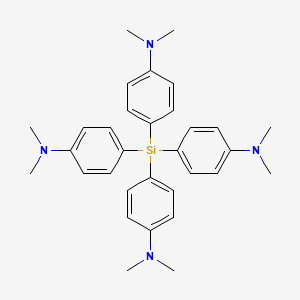
Tetrakis(4-(dimethylamino)phenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(4-(dimethylamino)phenyl)silane is an organosilicon compound with the molecular formula C32H40N4Si It is characterized by the presence of four 4-(dimethylamino)phenyl groups attached to a central silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-(dimethylamino)phenyl)silane typically involves the reaction of silicon tetrachloride with 4-(dimethylamino)phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
SiCl4+4C6H4(NMe2)MgBr→Si(C6H4(NMe2))4+4MgBrCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
Tetrakis(4-(dimethylamino)phenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Oxidation: Silanol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and other silicon-containing compounds.
科学的研究の応用
Tetrakis(4-(dimethylamino)phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biosensors and as a labeling agent for biomolecules.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Tetrakis(4-(dimethylamino)phenyl)silane exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its silicon center and the dimethylamino groups. These interactions can involve coordination with metal ions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include signal transduction, molecular recognition, and catalysis.
類似化合物との比較
Similar Compounds
- Tetrakis(dimethylamino)silane
- Tetrakis(ethylmethylamino)silane
- Tetrakis(trimethylsilyloxy)silane
Uniqueness
Tetrakis(4-(dimethylamino)phenyl)silane is unique due to the presence of the 4-(dimethylamino)phenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
CAS番号 |
18881-91-9 |
|---|---|
分子式 |
C32H40N4Si |
分子量 |
508.8 g/mol |
IUPAC名 |
N,N-dimethyl-4-tris[4-(dimethylamino)phenyl]silylaniline |
InChI |
InChI=1S/C32H40N4Si/c1-33(2)25-9-17-29(18-10-25)37(30-19-11-26(12-20-30)34(3)4,31-21-13-27(14-22-31)35(5)6)32-23-15-28(16-24-32)36(7)8/h9-24H,1-8H3 |
InChIキー |
ADVNPKJLFREFOI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


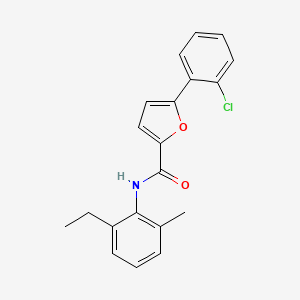

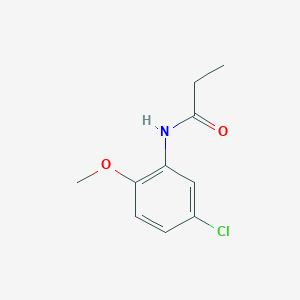
![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)
![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
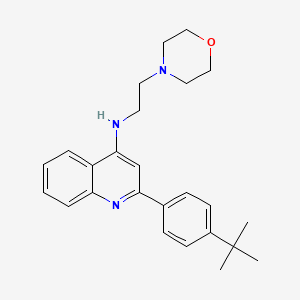
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
